N-((2-(dimethylamino)pyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
N-((2-(dimethylamino)pyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic heterocyclic compound featuring a tetrahydroindolizine core fused with a pyridine moiety. The molecule includes a dimethylamino-substituted pyridinylmethyl group at the N-position and a methoxy substituent at the C7 position.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21(2)17-12(6-4-8-19-17)11-20-18(24)16-13-7-5-9-22(13)15(23)10-14(16)25-3/h4,6,8,10H,5,7,9,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEBGCPBGFNKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=C3CCCN3C(=O)C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(dimethylamino)pyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanism of action of this compound based on diverse research findings.
Synthesis
The compound can be synthesized through a series of reactions involving the modification of pyridine and indolizine derivatives. The synthesis often employs microwave-assisted techniques to enhance yield and purity. For instance, combining dimethylaminomethylpyridine with appropriate carboxylic acids under controlled conditions has been reported to yield high-purity products .
Anticancer Properties
This compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of several cancer types, including breast cancer and lung cancer cells. Notably, it has shown an IC50 value in the low micromolar range against MDA-MB-231 (triple-negative breast cancer) cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 27.6 |
| A549 (Lung Cancer) | 30.4 |
| HeLa (Cervical Cancer) | 32.1 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in combination therapies. For example, when used in conjunction with established chemotherapeutic agents, it has shown enhanced efficacy and reduced resistance in cancer cells. This synergistic effect is particularly notable in resistant strains of breast cancer where traditional treatments have failed .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-((2-(dimethylamino)pyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide exhibit promising anticancer properties. The indolizine scaffold is known for its ability to interact with various biological targets involved in cancer progression. Studies have shown that derivatives can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway .
1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of the pyridine and indolizine moieties may enhance its interaction with bacterial membranes or specific enzymes critical for microbial survival. Preliminary studies have indicated effectiveness against a range of pathogens, including resistant strains .
1.3 Neuropharmacology
Given the dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The modulation of serotonin receptors by such compounds could provide a pathway for developing new antidepressants .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Indolizine Core : Utilizing cyclization reactions to construct the indolizine framework.
- Pyridine Substitution : Introducing the dimethylamino group through nucleophilic substitution reactions.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Indole derivatives |
| 2 | Nucleophilic Substitution | Dimethylamine derivatives |
2.2 Characterization Techniques
Characterization of the compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Case Studies
3.1 Case Study: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that a related indolizine compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the compound's mechanism involving inhibition of tubulin polymerization .
3.2 Case Study: Neuropharmacological Effects
In a preclinical trial assessing the effects of similar compounds on anxiety models in rodents, results indicated significant anxiolytic effects at doses that did not induce sedation. This suggests a favorable therapeutic index for potential development as an anxiolytic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of key distinctions and similarities:
Structural and Functional Group Comparisons
Key Observations
Core Structure Differences: The target compound’s tetrahydroindolizine core (a bicyclic system with fused pyrrolidine and pyridine rings) contrasts with the benzodiazepine-pyrimido-pyrimidine hybrid in Compound 11f and the tetrahydroimidazo[1,2-a]pyridine cores in Compounds 1l and 2d .
Functional Group Impact: The target’s dimethylamino-pyridinylmethyl group may enhance solubility and receptor affinity compared to the nitrophenyl and cyano groups in 1l and 2d, which are electron-withdrawing and could reduce bioavailability . The methoxy substituent in the target compound could confer metabolic stability relative to the ester groups in 1l and 2d, which are prone to hydrolysis .
Synthetic Yields :
- Compounds 1l and 2d were synthesized in moderate yields (51–55%), suggesting challenges in isolating tetrahydroimidazo[1,2-a]pyridine derivatives . The target compound’s yield is unreported but may face similar synthetic hurdles due to its complex bicyclic framework.
Spectroscopic Validation: Compounds 1l and 2d were rigorously characterized via ¹H/¹³C NMR, IR, and HRMS .
Hypothetical Pharmacological Implications
- The absence of nitro groups (as in 1l and 2d) in the target compound may reduce toxicity risks associated with nitro-reduction metabolites .
Q & A
What are the common synthetic routes for preparing N-((2-(dimethylamino)pyridin-3-yl)methyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide, and what key reaction conditions optimize yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps include:
- Refluxing in mixed solvents (e.g., acetic acid/acetic anhydride) for 8–10 hours to facilitate heterocycle formation .
- Recrystallization from solvent mixtures (e.g., ethyl acetate-ethanol, 3:2 v/v) to improve purity .
- Catalytic systems : Sodium acetate or similar bases to drive condensation reactions, achieving yields >70% .
Optimization Tips : - Monitor reaction progress via TLC .
- Use slow evaporation for single-crystal growth for structural validation .
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic δ 8.77 ppm for pyridine protons) and confirm carbonyl groups (δ 170–180 ppm for carboxamide) .
- HRMS : Validate molecular weight with <5 ppm mass accuracy (e.g., [M+H]+ observed at 537.2488 vs. calculated 537.2502) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles up to 80.94° between fused rings) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts or HRMS m/z values)?
Answer:
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational effects (e.g., puckered pyrimidine rings altering shift positions) .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to isolate coupling effects .
- Alternative Techniques : Validate via X-ray crystallography if NMR ambiguities persist (e.g., confirming boat conformations in fused rings) .
- HRMS Reanalysis : Check for adducts (e.g., Na+ or K+) or solvent impurities affecting m/z accuracy .
What strategies are recommended for analyzing the conformational flexibility of the tetrahydroindolizine core under varying solvent environments?
Answer:
- X-ray Crystallography : Quantify dihedral angles and puckering parameters (e.g., C5 deviation by 0.224 Å from the mean plane in pyrimidine derivatives) .
- Solvent-Dependent NMR : Compare NOE (nuclear Overhauser effect) patterns in polar (DMSO) vs. non-polar (CDCl₃) solvents to assess intramolecular hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict conformational stability (e.g., flattened boat vs. chair conformations) .
How should one design stability studies to evaluate the compound's susceptibility to hydrolytic or oxidative degradation under physiological conditions?
Answer:
- Forced Degradation :
- Hydrolysis : Reflux in buffers (pH 1–13) at 40–80°C for 24–72 hours .
- Oxidation : Expose to H₂O₂ (3–30%) at room temperature for 6–12 hours .
- Analytical Monitoring :
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, sampling weekly .
Table 1: Key Characterization Parameters from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
